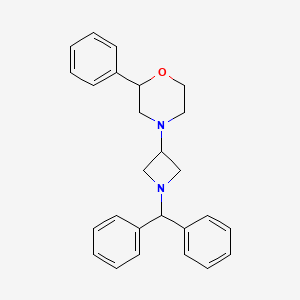
3-Pyridinecarbonitrile,2-ethoxy-4-(2-furanyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarbonitrile,2-ethoxy-4-(2-furanyl)-(9CI) is an organic compound that features a pyridine ring substituted with a cyano group at the third position, an ethoxy group at the second position, and a furan ring at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile,2-ethoxy-4-(2-furanyl)-(9CI) can be achieved through several synthetic routes. One common method involves the reaction of 3-cyanopyridine with 2-ethoxy-4-furanboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction typically requires a base such as potassium carbonate and is carried out in a solvent like dimethylformamide at elevated temperatures.
Another approach involves the direct functionalization of 3-cyanopyridine using ethoxy and furan substituents through a series of electrophilic aromatic substitution reactions. This method may require the use of strong acids or bases and specific reaction conditions to achieve the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of 3-Pyridinecarbonitrile,2-ethoxy-4-(2-furanyl)-(9CI) may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarbonitrile,2-ethoxy-4-(2-furanyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyridine or furan rings. Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst, alkylating agents (e.g., alkyl halides) under basic conditions.
Major Products
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of primary amines or other reduced derivatives.
Substitution: Introduction of various alkyl, aryl, or functional groups depending on the reagents used.
Applications De Recherche Scientifique
3-Pyridinecarbonitrile,2-ethoxy-4-(2-furanyl)-(9CI) has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways or receptors.
Materials Science: Its properties may be exploited in the design of novel materials with specific electronic or optical characteristics.
Chemical Biology: The compound can be used as a probe to study biological processes or as a building block for more complex molecules.
Industrial Chemistry: It may serve as an intermediate in the synthesis of other valuable compounds or materials.
Mécanisme D'action
The mechanism by which 3-Pyridinecarbonitrile,2-ethoxy-4-(2-furanyl)-(9CI) exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, or π-π stacking, with its targets. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyridinecarbonitrile,2-ethoxy-4-(2-thienyl)-(9CI): Similar structure but with a thiophene ring instead of a furan ring.
3-Pyridinecarbonitrile,2-methoxy-4-(2-furanyl)-(9CI): Similar structure but with a methoxy group instead of an ethoxy group.
3-Pyridinecarbonitrile,2-ethoxy-4-(3-furanyl)-(9CI): Similar structure but with the furan ring attached at a different position.
Uniqueness
3-Pyridinecarbonitrile,2-ethoxy-4-(2-furanyl)-(9CI) is unique due to the specific combination of substituents on the pyridine ring. This unique arrangement can confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
174713-68-9 |
|---|---|
Formule moléculaire |
C12H10N2O2 |
Poids moléculaire |
214.224 |
Nom IUPAC |
2-ethoxy-4-(furan-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H10N2O2/c1-2-15-12-10(8-13)9(5-6-14-12)11-4-3-7-16-11/h3-7H,2H2,1H3 |
Clé InChI |
NBVCWXKEBXKMGN-UHFFFAOYSA-N |
SMILES |
CCOC1=NC=CC(=C1C#N)C2=CC=CO2 |
Synonymes |
3-Pyridinecarbonitrile,2-ethoxy-4-(2-furanyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(2R)-3-acetoxy-2-methylpropyl]benzoate](/img/structure/B574735.png)
![2H-Azeto[1,2-a][1,3]oxazolo[5,4-e]pyridine](/img/structure/B574737.png)
![2-methyl-1-[(Z)-prop-1-enyl]benzimidazole](/img/structure/B574738.png)


![5,6-Difluorobicyclo[2.2.1]Hept-2-Yl Acetate](/img/structure/B574744.png)



![(5-Methoxy-1H-benzo[D]imidazol-2-YL)methanamine](/img/structure/B574757.png)
